Protein Kinase C (19-31)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protein Kinase C (19-31) is a peptide inhibitor derived from the pseudo-substrate regulatory domain of Protein Kinase C alpha (residues 19-31). Protein Kinase C is a family of serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The peptide inhibitor Protein Kinase C (19-31) is used to study the activity and regulation of Protein Kinase C enzymes by mimicking the natural inhibitory sequence found in the regulatory domain of Protein Kinase C alpha .

作用机制

Target of Action

Protein Kinase C (PKC) is a family of serine/threonine protein kinases that plays a central role in transducing extracellular signals into a variety of intracellular responses . The PKC family consists of several subtypes, each displaying distinct biochemical characteristics and enriched in different cellular and subcellular locations . PKCs are critical players in carcinogenesis, exerting both promotive and suppressive effects on tumor cell growth and metastasis .

Mode of Action

PKC interacts with its targets through a unique structural feature that is susceptible to oxidative modification . Upon activation, PKC enzymes are translocated to the plasma membrane by RACK proteins (membrane-bound receptor for activated protein kinase C proteins) . This translocation is a key step in the activation of PKC, leading to the phosphorylation of target proteins .

Biochemical Pathways

PKC is involved in multiple signal transduction pathways. It regulates the expression and activation of transcription factors implicated in cell cycle/mitogenesis, epithelial-to-mesenchymal transition, and immune function . Additionally, PKC tightly regulates transcription factors involved in the differentiation of pluripotent stem cells toward specific epithelial, mesenchymal, and hematopoietic cell lineages . Aberrant PKC expression and/or activation can lead to profound alterations in gene expression, leading to an extensive rewiring of transcriptional networks associated with mitogenesis, invasiveness, stemness, and tumor microenvironment dysregulation .

Pharmacokinetics

Pkc inhibitors and activators are used to understand pkc-mediated intracellular signaling pathways and for the diagnosis and treatment of various pkc-associated diseases . Many clinical trials of PKC inhibitors in cancers showed no significant clinical benefits, indicating a limitation to design a cancer therapeutic strategy targeting PKC alone .

Result of Action

The activation of PKC leads to a variety of cellular responses, including cell proliferation, gene expression, adhesion, differentiation, senescence, and apoptosis . Specific PKCs control the expression and activation of transcription factors implicated in cell cycle/mitogenesis, epithelial-to-mesenchymal transition, and immune function . Aberrant PKC expression and/or activation in pathological conditions, such as in cancer, leads to profound alterations in gene expression .

Action Environment

The action of PKC is influenced by various environmental factors. For example, PKC down-regulation is dependent on the amplitude and the duration of second messenger stimulation . Moreover, PKC isozymes impel prominent nuclear signaling ultimately impacting gene expression . Understanding these complexities would allow the identification of relevant molecular targets implicated in a wide spectrum of diseases .

生化分析

Biochemical Properties

Protein Kinase C (19-31) functions as a substrate peptide for testing Protein Kinase C activity . It interacts with several enzymes and proteins, including Protein Kinase C isoforms, by mimicking the natural substrates of these kinases. The compound inhibits Protein Kinase C activity by binding to its catalytic domain, thereby preventing the phosphorylation of target proteins . This interaction is essential for understanding the regulatory mechanisms of Protein Kinase C and its role in cellular signaling pathways .

Cellular Effects

Protein Kinase C (19-31) influences various cellular processes by modulating the activity of Protein Kinase C enzymes . It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of target proteins . This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis, making Protein Kinase C (19-31) a valuable tool for studying the role of Protein Kinase C in different cell types and conditions .

Molecular Mechanism

The molecular mechanism of Protein Kinase C (19-31) involves its binding to the catalytic domain of Protein Kinase C enzymes . This binding prevents the phosphorylation of target proteins, thereby inhibiting the downstream signaling pathways mediated by Protein Kinase C . The compound’s inhibitory effect is due to its structural similarity to the natural substrates of Protein Kinase C, allowing it to compete for the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Protein Kinase C (19-31) can change over time due to its stability and degradation . Studies have shown that the compound remains stable under specific conditions, but its inhibitory effects may diminish over prolonged periods . Long-term exposure to Protein Kinase C (19-31) can lead to alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Protein Kinase C (19-31) vary with different dosages in animal models . At lower doses, the compound effectively inhibits Protein Kinase C activity without causing significant toxicity . Higher doses can lead to adverse effects, including cellular toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of Protein Kinase C (19-31) in experimental studies .

Metabolic Pathways

Protein Kinase C (19-31) is involved in various metabolic pathways by modulating the activity of Protein Kinase C enzymes . It interacts with enzymes and cofactors involved in signal transduction, leading to changes in metabolic flux and metabolite levels . The compound’s inhibitory effect on Protein Kinase C can alter the phosphorylation state of key metabolic enzymes, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of Protein Kinase C (19-31) within cells and tissues are mediated by specific transporters and binding proteins . The compound can localize to different cellular compartments, depending on the presence of these transporters and binding proteins . This localization is crucial for its inhibitory effect on Protein Kinase C activity and its role in cellular signaling .

Subcellular Localization

Protein Kinase C (19-31) exhibits specific subcellular localization patterns that influence its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are essential for its inhibitory effect on Protein Kinase C and its role in regulating cellular processes .

准备方法

Synthetic Routes and Reaction Conditions: Protein Kinase C (19-31) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods: Industrial production of Protein Kinase C (19-31) involves large-scale solid-phase peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

化学反应分析

Types of Reactions: Protein Kinase C (19-31) primarily undergoes phosphorylation reactions, where it acts as a substrate for Protein Kinase C enzymes. The peptide can also undergo oxidation and reduction reactions, particularly involving cysteine residues that may form disulfide bonds under oxidative conditions .

Common Reagents and Conditions:

Phosphorylation: Protein Kinase C enzymes, adenosine triphosphate (ATP), magnesium ions (Mg²⁺).

Oxidation: Hydrogen peroxide (H₂O₂), dithiothreitol (DTT) for reduction of disulfide bonds.

Major Products:

Phosphorylation: Phosphorylated Protein Kinase C (19-31) peptide.

Oxidation: Disulfide-bonded Protein Kinase C (19-31) peptide.

科学研究应用

Protein Kinase C (19-31) is widely used in scientific research to study the regulation and activity of Protein Kinase C enzymes. Its applications include:

Chemistry: Investigating the catalytic mechanisms of Protein Kinase C enzymes and their interactions with substrates and inhibitors.

Biology: Understanding the role of Protein Kinase C in cellular signaling pathways, cell proliferation, differentiation, and apoptosis.

Medicine: Exploring the therapeutic potential of Protein Kinase C inhibitors in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.

Industry: Developing diagnostic assays and screening platforms for Protein Kinase C activity and inhibitors

相似化合物的比较

Protein Kinase C (19-31) is unique in its specificity for Protein Kinase C alpha and its ability to act as a competitive inhibitor. Similar compounds include other peptide inhibitors derived from different regions of Protein Kinase C or other kinases. Some of these similar compounds are:

Protein Kinase C (1-14): Another peptide inhibitor derived from the regulatory domain of Protein Kinase C.

Staurosporine: A potent non-specific kinase inhibitor that targets multiple kinases, including Protein Kinase C.

Bryostatin: A natural product that modulates Protein Kinase C activity through allosteric binding

Protein Kinase C (19-31) stands out due to its high specificity and utility in studying the regulatory mechanisms of Protein Kinase C enzymes.

属性

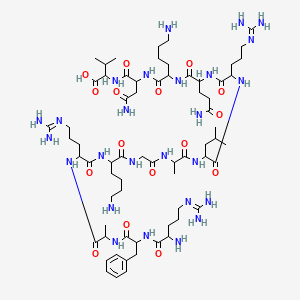

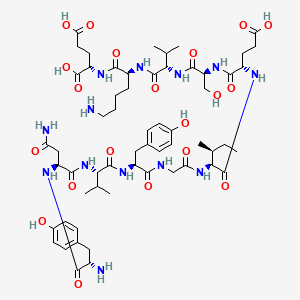

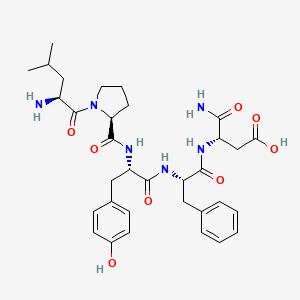

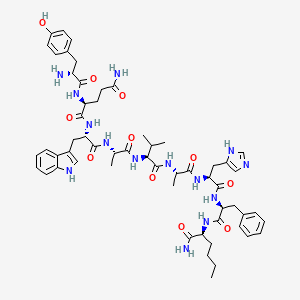

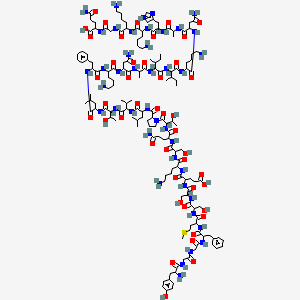

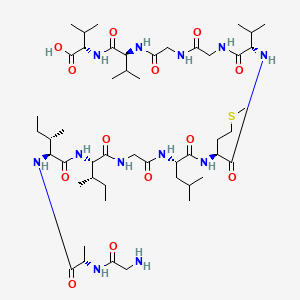

IUPAC Name |

2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYXRRDLXDCSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H118N26O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1543.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)